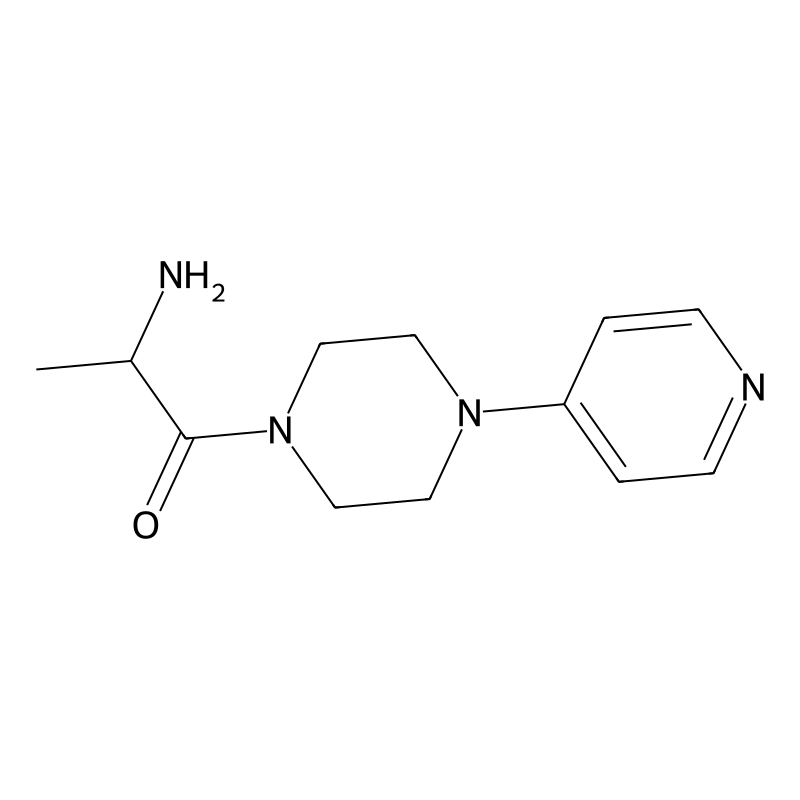

2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Neuroscience and Pharmacology “2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one”, commonly known as P4MP or piperazine analog, is a chemical compound that has drawn attention in scientific research in recent years. This compound belongs to the class of piperazine derivatives that have potent effects on the central nervous system. It has been found to be an efficient inhibitor of the dopamine and noradrenaline transporters, which makes it a potential treatment for attention deficit hyperactivity disorder (ADHD) and depression. P4MP works by increasing the levels of dopamine and noradrenaline in the brain, which are neurotransmitters that generate feelings of pleasure, alertness, and concentration. The compound has also been studied for its potential use in treating substance abuse, anxiety, and pain.

- A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

- Among the tested compounds, five compounds (6a, 6e, 6h, 6j and 6k) from Series-I and one compound (7e) from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM .

- To evaluate the efficacy of these compounds, we examined their IC90 values. Five of the most active compounds were found to be more active with IC90s ranging from 3.73 to 4.00 μM and one compound (6e) showed an IC90 of 40.32 μM .

Anti-tubercular Agents

- Medicinal Chemistry This compound has been extensively studied for its medicinal properties. It is structurally related to a class of synthetic drugs called cathinones. It has been found to be an efficient inhibitor of the dopamine and noradrenaline transporters, which makes it a potential treatment for attention deficit hyperactivity disorder (ADHD) and depression. P4MP works by increasing the levels of dopamine and noradrenaline in the brain, which are neurotransmitters that generate feelings of pleasure, alertness, and concentration.

- In the field of catalysis, this compound could be used in the synthesis of anti-depressant molecules via metal-catalyzed reactions . Different transition metals, including iron, nickel, ruthenium, and others, serve as catalysts in the synthesis of antidepressants .

Catalysis

Agrochemicals

Spectrophotometric Analysis

2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one is a chemical compound notable for its structural complexity and potential applications in medicinal chemistry. This compound features a propanone backbone with an amino group and a piperazine ring substituted with a pyridine moiety. Its molecular structure suggests potential interactions with various biological targets, making it a subject of interest in drug development and neuropharmacology.

- Primary amines can have irritating or corrosive properties.

- Aromatic compounds can sometimes have carcinogenic potential, although the pyridine ring itself is generally considered safe.

- Oxidation: 2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one can undergo oxidation reactions, typically facilitated by agents such as potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.

- Reduction: This compound can also be reduced using common reducing agents like sodium borohydride or lithium aluminum hydride, which may alter its functional groups and enhance its biological activity.

- Substitution Reactions: The presence of the amino group allows for nucleophilic substitution reactions, where the compound can react with alkyl halides or sulfonates to introduce new substituents, potentially modifying its pharmacological properties.

The biological activity of 2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one is primarily linked to its interactions with neurotransmitter systems. Research indicates that compounds with similar structures often exhibit:

- Serotonin Reuptake Inhibition: This activity is crucial for the treatment of depression and anxiety disorders, suggesting that this compound could have antidepressant properties.

- Antipsychotic Effects: Given its structural similarity to known antipsychotic agents, it may also interact with dopamine receptors, potentially offering therapeutic benefits in schizophrenia.

The synthesis of 2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one typically involves multi-step organic reactions:

- Formation of the Piperazine Ring: Starting from commercially available piperazine derivatives, the piperazine ring can be formed through cyclization reactions.

- Pyridine Substitution: The introduction of the pyridine moiety can be achieved through electrophilic aromatic substitution or coupling reactions involving pyridine derivatives.

- Final Assembly: The final step usually involves the introduction of the amino group and the propanone functionality, often through amination or acylation processes.

These methods may vary based on available reagents and desired purity levels.

2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one has several applications in scientific research:

- Medicinal Chemistry: It serves as a lead compound for developing new therapeutic agents targeting psychiatric disorders.

- Drug Discovery: The compound is utilized in high-throughput screening assays to identify novel drug candidates that modulate neurological pathways.

- Neuropharmacology Research: It aids in understanding the mechanisms of action of drugs affecting the central nervous system.

Interaction studies involving 2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one focus on its binding affinity to various receptors:

- Serotonin Receptors: Studies indicate potential binding affinity to serotonin receptors, which is critical for assessing its antidepressant effects.

- Dopamine Receptors: Investigations into its interaction with dopamine receptors are essential for evaluating its antipsychotic potential.

These studies help elucidate the pharmacological profile of the compound and guide further modifications for enhanced efficacy.

Several compounds share structural similarities with 2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one, highlighting its uniqueness:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one | Piperazine ring, phenyl group | Serotonin reuptake inhibition |

| 4-(3-methoxyphenyl)piperazin-1-yl derivatives | Methoxy-substituted phenyl | Anti-HIV activity |

| 2-Amino-N-(pyridinyl)piperazine derivatives | Pyridine substitution on piperazine | Antidepressant effects |

The uniqueness of 2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one lies in its specific combination of functional groups and structural arrangement, which may confer distinct pharmacological properties compared to these similar compounds.